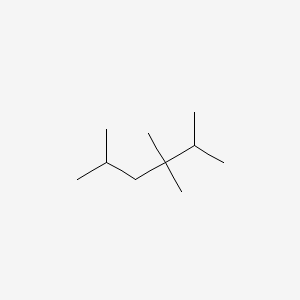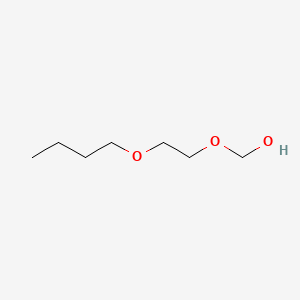
(2-Butoxyethoxy)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Butoxyethoxy)methanol is an organic compound with the chemical formula C9H20O3. It is a colorless liquid that belongs to the family of glycol ethers. This compound is known for its pleasant, mild odor and is miscible with water and many organic solvents. It is commonly used as a solvent in various industrial and domestic applications due to its excellent solvency properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Butoxyethoxy)methanol can be synthesized through the reaction of butanol with ethylene oxide. The reaction typically occurs under basic conditions, using a catalyst such as potassium hydroxide. The process involves the nucleophilic attack of butanol on ethylene oxide, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, this compound is produced through a continuous process involving the reaction of butanol with ethylene oxide in the presence of a catalyst. The reaction is carried out in a reactor at elevated temperatures and pressures to ensure high yield and efficiency. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
(2-Butoxyethoxy)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkoxides or halides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers and esters.
Scientific Research Applications
(2-Butoxyethoxy)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent in organic synthesis and analytical chemistry.
Biology: Employed in the preparation of biological samples for analysis.
Medicine: Utilized in pharmaceutical formulations and drug delivery systems.
Industry: Used in the production of paints, coatings, and cleaning agents.
Mechanism of Action
The mechanism of action of (2-Butoxyethoxy)methanol involves its ability to dissolve various substances due to its polar nature. It interacts with molecular targets through hydrogen bonding and van der Waals forces, facilitating the solubilization of compounds. In biological systems, it can penetrate cell membranes and enhance the delivery of active ingredients.
Comparison with Similar Compounds
Similar Compounds
2-Butoxyethanol: Another glycol ether with similar solvency properties but different molecular structure.
2-(2-Butoxyethoxy)ethanol: A related compound with an additional ethoxy group, offering different solubility and reactivity.
Uniqueness
(2-Butoxyethoxy)methanol is unique due to its specific balance of hydrophilic and lipophilic properties, making it an effective solvent for a wide range of applications. Its mild odor and low toxicity also contribute to its preference in various industrial and domestic uses.
Properties
CAS No. |
84000-92-0 |
|---|---|
Molecular Formula |
C7H16O3 |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
2-butoxyethoxymethanol |
InChI |
InChI=1S/C7H16O3/c1-2-3-4-9-5-6-10-7-8/h8H,2-7H2,1H3 |
InChI Key |
CUZYKBDJOKMPFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


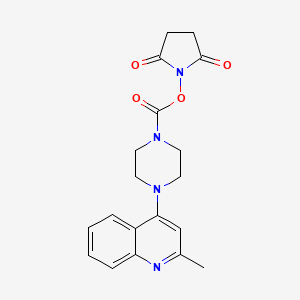
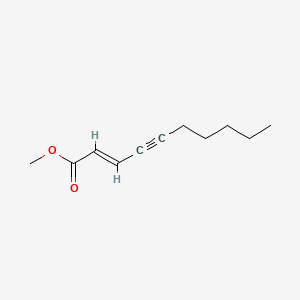



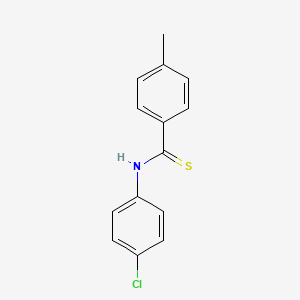


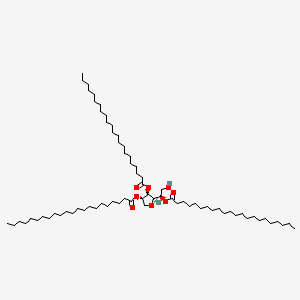
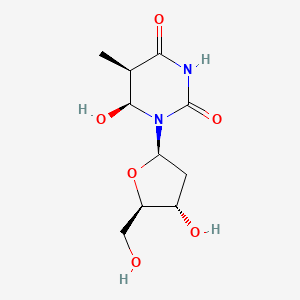
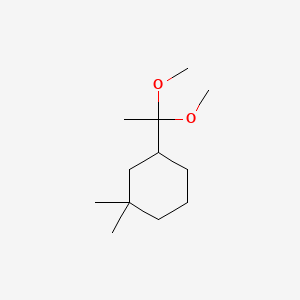
![disodium;(2S)-2-[[(1S)-1-carboxylato-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoate;tetrahydrate](/img/structure/B12643593.png)
